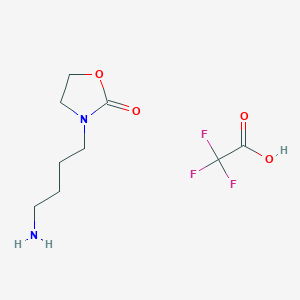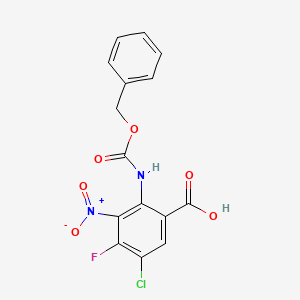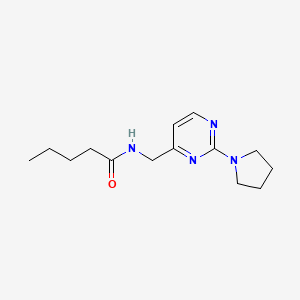
1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
A study explored the synthesis of triazole derivatives, including compounds similar to 1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide. These compounds exhibited significant antioxidant and antiradical activities, indicating their potential in scientific research applications related to oxidative stress and free radical scavenging (Bekircan et al., 2008).
NK-1 Antagonist Activity
Another study utilized regioselective pyridine metallation chemistry to produce triazole-based NK-1 antagonists, demonstrating the compound's relevance in neurokinin-1 (NK-1) receptor antagonism research. This suggests its potential application in the development of treatments for conditions influenced by NK-1 receptor activity (Jungheim et al., 2006).
Antitubercular Activity
A 2017 study focused on synthesizing various triazole compounds for their antitubercular activity against Mycobacterium tuberculosis. This research highlights the potential of triazole derivatives in the field of tuberculosis research and treatment (Amaroju et al., 2017).
Spectroscopic Characterization and Crystal Structure
Research on similar triazole derivatives involved spectroscopic characterization and crystal structure analysis. These studies are crucial for understanding the physical and chemical properties of these compounds, thereby aiding in their application in various scientific research domains (Anuradha et al., 2014).
Anticancer and Antimicrobial Agents
A study synthesized triazole clubbed pyridyl-pyrazolines, which were then evaluated for their anticancer and antimicrobial activities. This suggests the potential of triazole derivatives in the development of new therapeutic agents for cancer and microbial infections (Katariya et al., 2021).
X-Ray Mapping in Heterocyclic Design
Another research focused on X-ray diffraction studies of heterocyclic compounds based on triazole derivatives, which is essential for the design and synthesis of new heterocyclic compounds with potential applications in various scientific and industrial fields (Rybakov et al., 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-cycloheptyl-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-16-9-11-18(12-10-16)27-20(15-6-5-13-23-14-15)19(25-26-27)21(28)24-17-7-3-1-2-4-8-17/h5-6,9-14,17H,1-4,7-8H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBNYFSVYWBUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2470648.png)
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)
![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)

![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)

![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2470658.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)


![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)
